Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate
Description
Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate is a 1,3,5-triazine derivative characterized by three key substituents:
- Position 6: A morpholino group, which enhances solubility and bioavailability due to its polar nature .
- Position 2: An ethyl benzoate moiety linked via an amino group, influencing lipophilicity and metabolic stability .
This compound’s structural framework aligns with triazine-based molecules studied for diverse applications, including kinase inhibition and ion channel modulation .
Properties
IUPAC Name |
ethyl 4-[[4-(3-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-3-32-20(30)17-7-9-18(10-8-17)24-21-26-22(25-19-6-4-5-16(2)15-19)28-23(27-21)29-11-13-31-14-12-29/h4-10,15H,3,11-14H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHJVYPCCRQFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazine-2-amine under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Morpholino Substituents
2.1.1 Ethyl 4-(((4-(2-aminopyrimidin-5-yl)-6-morpholino-1,3,5-triazin-2-yl)amino)methyl)benzoate (Compound 12, )
- Substituents: Position 4: 2-Aminopyrimidin-5-yl (hydrogen-bond donor/acceptor). Position 6: Morpholino.
- Key Differences: The aminopyrimidine group in Compound 12 may enhance target binding via hydrogen bonding compared to the 3-methylphenyl group in the target compound. The methylene linker in Compound 12’s benzoate group reduces conformational flexibility versus the direct amino linkage in the target .
2.1.2 Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (Compound 21, )
- Substituents: Positions 4 and 6: Morpholino groups. Position 2: Ureido-linked phenyl and methyl benzoate.
- Key Differences: Dual morpholino groups increase polarity (LogP ~1.5) but may introduce steric hindrance. The ureido linker enables extended hydrogen-bond networks compared to the target’s amino linker .
Ethyl Benzoate Derivatives
2.2.1 Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232, )
- Substituents: Pyridazine ring linked via phenethylamino to ethyl benzoate.
- Phenethylamino linker increases molecular weight (~450 Da) and lipophilicity (LogP ~3.8) .
2.2.2 Ethyl 4-{[4-(Methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate ()
- Substituents: Position 4: Methylamino. Position 6: Methylthio.
- Key Differences: Methylthio group introduces sulfur-mediated hydrophobic interactions. Lower solubility (LogP ~4.2) compared to the target’s morpholino group .
2.3.1 N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound H, )
- Substituents : Benzyloxy-piperidinyl and acetamide.
- Key Differences :
2.3.2 Triflusulfuron Methyl Ester ()
- Substituents: Dimethylamino, trifluoroethoxy, and sulfonylurea.
- Key Differences: Sulfonylurea moiety enables herbicidal activity via acetolactate synthase inhibition.
Comparative Data Table
Key Research Findings
Morpholino Group Impact: Morpholino-substituted triazines (e.g., Compound 12, ) exhibit improved solubility and kinase-binding affinity compared to non-polar analogues .
Linker Flexibility: Amino linkers (target compound) favor direct target engagement, while ureido (Compound 21, ) or phenethylamino (I-6232, ) linkers modulate spatial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
